Product packaging for 8-[3-(2-fluorophenoxy)propoxy]quinoline(Cat. No.:)

8-[3-(2-fluorophenoxy)propoxy]quinoline

Cat. No.: B5050253
M. Wt: 297.3 g/mol
InChI Key: AZTJHDQCFHYJOV-UHFFFAOYSA-N
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Description

8-[3-(2-fluorophenoxy)propoxy]quinoline is a functionalized quinoline derivative of significant interest in medicinal chemistry and anticancer drug discovery. This compound serves as a valuable chemical intermediate for the design and synthesis of novel small-molecule inhibitors, particularly targeting receptor tyrosine kinases such as c-Met (mesenchymal-epithelial transition factor) . The 4-phenoxyquinoline scaffold is a well-established pharmacophore in kinase inhibitor development, and strategic substitutions on the quinoline core and its phenoxy linker are known to profoundly influence potency and selectivity . Researchers utilize this compound to explore structure-activity relationships (SAR), with a focus on optimizing interactions with the ATP-binding site and allosteric pockets of target kinases . The integration of the 2-fluorophenoxy moiety and a propoxy linker at the 8-position is designed to mimic structural features found in known active compounds, potentially enabling the disruption of critical oncogenic signaling pathways like HGF/c-Met, which is implicated in tumor growth, invasion, and metastasis in various cancers . Its mechanism of action, when incorporated into larger inhibitor structures, is hypothesized to involve competitive binding at the kinase domain, leading to the suppression of downstream pro-survival signals such as PI3K/Akt and Ras/Raf/MEK . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant safety data sheets and handle the compound with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16FNO2 B5050253 8-[3-(2-fluorophenoxy)propoxy]quinoline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[3-(2-fluorophenoxy)propoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO2/c19-15-8-1-2-9-16(15)21-12-5-13-22-17-10-3-6-14-7-4-11-20-18(14)17/h1-4,6-11H,5,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTJHDQCFHYJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCOC2=CC=CC3=C2N=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 8 3 2 Fluorophenoxy Propoxy Quinoline and Analogues

Classical Quinoline (B57606) Synthesis Approaches

The formation of the quinoline ring system is a foundational step. Chemists have a variety of named reactions at their disposal, each with its own advantages and substrate scope.

A cornerstone in quinoline synthesis is the Skraup reaction, first reported in 1880. iipseries.org This method typically involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. pharmaguideline.com For the purpose of synthesizing the precursor to our target compound, o-aminophenol is reacted with glycerol. The sulfuric acid serves to dehydrate the glycerol into acrolein, which then undergoes a Michael addition with the o-aminophenol. Subsequent cyclization and oxidation yield 8-hydroxyquinoline (B1678124). chemicalbook.comgoogle.com While historically significant, the Skraup synthesis is known for its often violent and exothermic nature, which has led to the development of modified procedures to enhance safety and improve yields. researchgate.netresearchgate.net These adaptations can include the use of milder oxidizing agents or alternative dehydrating agents. organicreactions.org

Another classical approach is the Combes quinoline synthesis, which is particularly effective for producing 2,4-substituted quinolines. pharmaguideline.comwikipedia.org This reaction involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.org The mechanism proceeds through the formation of a Schiff base, which then undergoes an acid-catalyzed cyclization and subsequent dehydration to form the quinoline ring. wikipedia.orgyoutube.com The specific substitution pattern of the resulting quinoline is determined by the choice of the aniline and the β-diketone. To generate an 8-substituted quinoline, an appropriately substituted aniline would be necessary as the starting material.

The Vilsmeier-Haack reagent, a complex formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), provides a versatile route to functionalized quinolines. niscpr.res.inchemijournal.com This reagent can facilitate the cyclization of N-arylacetamides to yield 2-chloro-3-formylquinolines. niscpr.res.inresearchgate.net These products are valuable intermediates, as the chloro and formyl groups can be readily transformed into a variety of other functional groups, thereby providing a pathway to more complex quinoline derivatives. niscpr.res.innih.govniscpr.res.in

Targeted Synthesis of 8-Substituted Quinoline Systems

With the 8-hydroxyquinoline core in hand, the next phase of the synthesis is the introduction of the specific side chain at the 8-position. This is typically accomplished through nucleophilic substitution reactions on the hydroxyl group.

The Williamson ether synthesis is the preeminent method for attaching an alkoxy chain to a phenolic group, such as the one in 8-hydroxyquinoline. wikipedia.orgmasterorganicchemistry.com This Sₙ2 reaction involves the deprotonation of the hydroxyl group by a base to form a more nucleophilic alkoxide. youtube.com To construct the three-carbon propoxy linker, 8-hydroxyquinoline is reacted with a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane (B140262) or 1,3-dibromopropane (B121459). The reaction is typically carried out in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile (B52724) to facilitate the reaction. wikipedia.orgnih.gov This step yields the key intermediate, 8-(3-halopropoxy)quinoline. The synthesis of various 8-alkoxyquinoline derivatives has been reported, highlighting the utility of this approach. researchgate.netnih.govnih.gov

The final step in the construction of 8-[3-(2-fluorophenoxy)propoxy]quinoline is the attachment of the 2-fluorophenoxy group. This is also accomplished via a Williamson ether synthesis. The 8-(3-halopropoxy)quinoline intermediate is reacted with 2-fluorophenol (B130384). A base, such as potassium carbonate or cesium carbonate, is used to deprotonate the 2-fluorophenol, generating the corresponding phenoxide. This phenoxide then acts as a nucleophile, displacing the halide on the propoxy chain of the quinoline intermediate to form the final ether linkage. The judicious choice of base and solvent is critical for optimizing the yield and minimizing side reactions.

Interactive Data Table: Key Synthetic Reactions

Reaction NameReactant 1Reactant 2Catalyst/ReagentProduct Type
Skraup Synthesiso-AminophenolGlycerolH₂SO₄, Oxidizing Agent8-Hydroxyquinoline
Combes SynthesisAnilineβ-DiketoneAcid CatalystSubstituted Quinoline
Vilsmeier-HaackN-ArylacetamideDMF, POCl₃-Functionalized Quinoline
Williamson Ether Synthesis8-Hydroxyquinoline1,3-DihalopropaneBase (e.g., K₂CO₃)8-(3-Halopropoxy)quinoline
Williamson Ether Synthesis8-(3-Halopropoxy)quinoline2-FluorophenolBase (e.g., K₂CO₃)Aryl Propoxy Ether

Synthesis of Fluorophenoxy-Substituted Intermediates

A common method is the reaction of 2-fluorophenol with a dihalogenated propane, such as 1,3-dibromopropane or 1-bromo-3-chloropropane, under basic conditions. The base, often a carbonate like potassium carbonate (K₂CO₃) or a hydroxide (B78521) like sodium hydroxide (NaOH), deprotonates the phenolic hydroxyl group of 2-fluorophenol, forming a more nucleophilic phenoxide ion. This ion then attacks one of the electrophilic carbon atoms of the dihaloalkane in a nucleophilic substitution reaction, displacing one of the halide ions to form the desired 3-(2-fluorophenoxy)propyl halide intermediate.

Alternatively, an intermediate like 3-(2-fluorophenoxy)propan-1-ol (B8705283) can be synthesized by reacting 2-fluorophenol with 3-chloropropan-1-ol. The resulting alcohol can then be converted into a more reactive intermediate by transforming the hydroxyl group into a better leaving group, such as a tosylate or mesylate, or by converting it to an alkyl halide using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).

The choice of reagents and reaction conditions can be optimized to maximize the yield of the monosubstituted product and minimize the formation of bis-aryloxypropane byproducts.

Table 1: Synthesis of Fluorophenoxy-Propyl Intermediates

Reactant 1Reactant 2Typical BaseTypical SolventIntermediate Product
2-Fluorophenol1,3-DibromopropaneK₂CO₃Acetone, Acetonitrile1-(3-Bromopropoxy)-2-fluorobenzene
2-Fluorophenol3-Chloropropan-1-olNaOHWater, DMF3-(2-Fluorophenoxy)propan-1-ol

Coupling Reactions for the Propoxy Linkage Formation

The central reaction in forming the target molecule is the coupling of the quinoline core with the fluorophenoxy-propoxy side chain. The most prevalent and versatile method for this transformation is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction is a classic Sₙ2 (bimolecular nucleophilic substitution) process. wikipedia.org

In this context, the synthesis involves the reaction of an 8-hydroxyquinoline salt (alkoxide) with a previously prepared fluorophenoxy-propyl halide or sulfonate. wikipedia.orgresearchgate.net The first step is the deprotonation of the hydroxyl group of 8-hydroxyquinoline using a base to form the highly nucleophilic quinolin-8-olate anion. youtube.com Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide. youtube.com The choice of base and solvent is crucial; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used as they effectively solvate the cation without hindering the nucleophilicity of the alkoxide, thus accelerating the reaction. wikipedia.org

Once formed, the quinolin-8-olate attacks the electrophilic carbon of the 3-(2-fluorophenoxy)propyl halide, displacing the halide leaving group and forming the desired ether linkage. The reaction is typically conducted at elevated temperatures (50 to 100 °C) to ensure a reasonable reaction rate, often completing within 1 to 8 hours. wikipedia.org While the Williamson synthesis is broadly applicable for preparing both symmetrical and asymmetrical ethers, careful control of conditions is necessary to minimize potential side reactions. wikipedia.orgresearchgate.net

Table 2: Typical Conditions for Williamson Ether Synthesis of 8-Alkoxyquinolines

Quinoline SubstrateAlkylating AgentBaseSolventReference
8-HydroxyquinolineEthyl 2-chloroacetateK₂CO₃Acetone (reflux) nih.gov
8-HydroxyquinolinesEthyl 2-(halomethyl)quinoline-3-carboxylatesNot specifiedNot specified (One-pot) researchgate.net
Alcohol (General)Alkyl HalideSodium Hydride (NaH)DMF, Acetonitrile wikipedia.orgyoutube.com
Halohydrin (Intramolecular)N/A (forms cyclic ether)Base (e.g., OH⁻)Various libretexts.org

Advanced Synthetic Techniques and Green Chemistry Approaches in Quinoline Chemistry

While classical methods for synthesizing the quinoline core and its derivatives are well-established, modern chemistry has introduced advanced techniques and green chemistry principles to improve efficiency, safety, and sustainability. ijpsjournal.comnih.gov These approaches focus on reducing waste, energy consumption, and the use of hazardous materials. nih.govresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation has become a powerful tool in organic synthesis, including for quinoline derivatives. researchgate.net Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. nih.gov For instance, the Friedländer synthesis, a classic method for producing quinolines, has been successfully adapted to microwave conditions. mdpi.com

Nanocatalysis: Nanocatalysts offer significant advantages due to their high surface-area-to-volume ratio, which often translates to enhanced catalytic activity and selectivity. acs.org The use of recyclable nanobased catalysts in reactions like the Knoevenagel condensation and Michael addition, which are steps in some quinoline syntheses, aligns with green chemistry principles by allowing for easy catalyst separation and reuse. nih.govacs.org

Green Solvents and Catalysts: A major focus of green chemistry is the replacement of volatile and toxic organic solvents. researchgate.net Ionic liquids have been explored as alternative reaction media for quinoline synthesis due to their low vapor pressure and potential for recyclability. researchgate.netnumberanalytics.com Furthermore, the use of biodegradable and renewable catalysts, such as formic acid or L-proline, has been shown to be effective for certain quinoline syntheses, offering an environmentally benign alternative to traditional acid or metal catalysts. ijpsjournal.comresearchgate.net

Other Advanced Methods:

Ultrasonic Irradiation: Similar to microwaves, ultrasound-assisted synthesis can enhance reaction rates and yields, providing an energy-efficient method for reactions like the N-alkylation needed to produce certain quinoline hybrids. nih.gov

Mechanochemistry: Solvent-free synthesis using mechanochemical methods, such as grinding reactants together, represents a highly sustainable approach. researchgate.net Iodine-mediated oxidative cyclization of anilines to form quinolines has been achieved using this solvent-free technique. researchgate.net

Photocatalysis: Visible-light-mediated reactions using inexpensive and non-toxic catalysts like titanium dioxide offer an environmentally friendly pathway for synthesizing N-containing heterocycles, including quinolines, using oxygen as a green oxidant. organic-chemistry.org

Table 3: Comparison of Synthetic Approaches in Quinoline Chemistry

TechniqueKey AdvantagesExample ApplicationReference
Conventional HeatingWell-established, simple setupClassical Friedländer or Skraup synthesis ijpsjournal.comnih.gov
Microwave SynthesisRapid heating, shorter reaction times, higher yieldsFriedländer reaction, Knoevenagel condensation researchgate.netmdpi.com
Ultrasonic IrradiationImproved yields, energy efficientN-alkylation for quinoline hybrids nih.gov
NanocatalysisHigh efficiency, recyclability, selectivityMulti-component reactions for quinoline synthesis acs.org
MechanochemistrySolvent-free, reduced waste, high atom economyIodine-mediated oxidative annulation researchgate.net
PhotocatalysisUses green oxidant (O₂), mild conditionsAerobic dehydrogenation of tetrahydroquinolines organic-chemistry.org

Computational and Theoretical Studies

Molecular Dynamics (MD) Simulations

Assessment of Ligand-Target Complex Stability

The stability of a ligand-target complex is a critical determinant of a compound's biological activity. This stability is frequently assessed using molecular docking simulations, a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. The goal is to identify the binding mode with the lowest energy state, which corresponds to the most stable complex.

In studies of related 4-(2-fluorophenoxy)quinoline derivatives investigated as c-Met kinase inhibitors, molecular docking is employed to understand how these molecules interact with the kinase's ATP binding site. mdpi.comacs.org The stability of the complex is inferred from several factors:

Binding Energy/Docking Score: A lower binding energy (often expressed as a negative value in kcal/mol) indicates a more stable interaction between the ligand and the protein. nih.gov

Hydrogen Bonds: The formation of hydrogen bonds between the ligand and specific amino acid residues in the binding pocket is a key contributor to complex stability. For instance, docking studies reveal that the quinoline (B57606) nitrogen can act as a hydrogen bond acceptor, significantly anchoring the molecule within the target site. mdpi.com

These simulations allow researchers to visualize and quantify the interactions driving the ligand-protein recognition, providing a rational basis for the compound's observed activity and guiding further structural modifications to enhance binding affinity and stability.

Conformational Analysis of the Compound in Biological Environments

Conformational analysis investigates the three-dimensional arrangement of a molecule's atoms and the changes in its shape, which is crucial for its interaction with a biological target. mdpi.com A ligand must adopt a specific conformation to fit optimally into the binding site of a receptor. The flexibility of a molecule, particularly linkers like the propoxy chain in 8-[3-(2-fluorophenoxy)propoxy]quinoline, allows it to adopt various shapes.

Computational methods used to analyze this include:

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, providing a dynamic picture of the ligand's conformational landscape within a biological environment, such as in solution or near a protein surface. nih.gov

Torsion Analysis: This involves examining the rotational freedom around single bonds. For quinoline derivatives, the orientation of the fluorophenoxy group relative to the quinoline core is a key conformational feature that can be analyzed. mdpi.com

Within the context of a protein's binding pocket, the ligand's conformation is often constrained. Molecular docking studies inherently assess this by finding the most energetically favorable pose of the ligand, which represents its bound conformation. researchgate.net Understanding the accessible conformations is vital for drug design, as it determines whether a molecule can achieve the necessary shape to interact effectively with its target. nih.gov

Virtual Screening and Lead Identification

Virtual screening is a powerful computational strategy used in the early stages of drug discovery to search large libraries of chemical compounds and identify those that are most likely to bind to a specific biological target. nih.govmdpi.com This process significantly narrows down the number of candidates for experimental testing, saving time and resources. benthamdirect.com

The process typically involves:

Library Preparation: A large database of chemical structures is prepared for screening.

Target-Based Screening: Using the 3D structure of the target protein (e.g., c-Met kinase), molecular docking is performed on a massive scale. Compounds are ranked based on their docking scores and predicted binding interactions. mdpi.com

Hit Identification: The top-ranked compounds, referred to as "hits," are selected for further evaluation.

The 4-(2-fluorophenoxy)quinoline scaffold has been identified through such processes as a promising core structure for developing potent c-Met kinase inhibitors. mdpi.comnih.gov Virtual screening campaigns have successfully pinpointed quinoline-based molecules as potential inhibitors for various therapeutic targets, validating this approach as a cost-effective and efficient method for lead identification. acs.orgmdpi.com

In silico ADMET Predictions (as a computational methodology)

In silico ADMET prediction involves using computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. sciforschenonline.org These predictions are essential for evaluating a molecule's drug-likeness and potential pharmacokinetic profile early in the development process, helping to identify candidates with a higher probability of success in clinical trials. researchgate.netnih.gov

For quinoline derivatives, various ADMET parameters are commonly predicted using specialized software and web-based tools. benthamdirect.comnih.govresearchgate.net These predictions provide insights into the compound's likely behavior in the body.

Table 1: Representative In Silico ADMET Predictions for Quinoline Derivatives

ParameterDescriptionFavorable Range/Outcome for Drug-LikenessPredicted Outcome for Related Quinoline Analogs
Molecular Weight (MW)The mass of one mole of the compound.< 500 g/molGenerally compliant nih.gov
LogP (Lipophilicity)The octanol-water partition coefficient, indicating solubility.-0.7 to +5.0Within acceptable range nih.gov
Human Intestinal Absorption (HIA)Percentage of the compound absorbed through the human intestine.High (>80%)Good to excellent sciforschenonline.org
Blood-Brain Barrier (BBB) PenetrationPredicts whether the compound can cross the BBB to enter the central nervous system.Varies depending on the therapeutic target.Often predicted to be non-penetrant nih.gov
CYP2D6 InhibitionPredicts inhibition of the Cytochrome P450 2D6 enzyme, a key metabolic pathway.Non-inhibitorVariable, potential for inhibition sciforschenonline.org
HepatotoxicityPredicts the potential for the compound to cause liver damage.NoGenerally predicted to be non-hepatotoxic sciforschenonline.org
PAINS AlertPan-Assay Interference Compounds; flags substructures known to interfere with bioassays.0 alertsNo alerts for many derivatives nih.gov
Brenk AlertFlags structurally toxic or metabolically unstable fragments.0 alertsNo alerts for many derivatives nih.gov

These computational models serve as a critical filter, guiding the selection and optimization of lead compounds by flagging potential liabilities before significant resources are invested in their synthesis and experimental testing.

Derivative Design and Optimization for Enhanced Biological Performance

Rational Design Strategies for Novel Quinoline (B57606) Analogues

The rational design of new quinoline analogues is a cornerstone of modern drug discovery, aiming to create molecules with improved therapeutic profiles. This approach moves beyond random screening, employing a deep understanding of the biological target and the chemical features of the lead compound that govern its activity. For quinoline derivatives, this involves considering the quinoline core as a privileged scaffold that can be extensively modified. nih.govijresm.com

Key strategies in the rational design of quinoline analogues include:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, SBDD allows for the design of ligands that can fit precisely into the binding site. Molecular docking studies can predict the binding modes of novel analogues, guiding the design of modifications that enhance interactions with key amino acid residues. For instance, docking studies on quinoline-based kinase inhibitors have revealed the importance of hydrogen bonds with specific methionine residues in the kinase domain, guiding the placement of hydrogen bond donors and acceptors on the quinoline scaffold. mdpi.com

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods are employed. These rely on the knowledge of a set of active molecules to build a pharmacophore model, which defines the essential steric and electronic features required for biological activity. Quantitative structure-activity relationship (QSAR) studies can then be used to correlate physicochemical properties of the analogues with their biological activity, providing predictive models for the design of more potent compounds. tandfonline.com

Lead Compound Optimization via Structural Modifications

Once a lead compound such as "8-[3-(2-fluorophenoxy)propoxy]quinoline" is identified, its structure is systematically modified to improve its therapeutic index. This optimization process focuses on three main components of the molecule: the quinoline ring system, the propoxy linker, and the 2-fluorophenoxy moiety.

The quinoline ring is a versatile scaffold that allows for a wide range of structural modifications to modulate biological activity. ijresm.com The nitrogen atom within the ring can participate in crucial hydrogen bonding with target enzymes, and substitutions at various positions can influence the compound's electronic properties, lipophilicity, and steric profile. nih.govnih.gov

Key modifications include:

Substitution at Various Positions: The introduction of different functional groups at positions 2, 4, 5, 6, and 7 of the quinoline ring has been shown to significantly impact biological activity. For example, in a series of 4-anilino-quinazoline derivatives (a related nitrogen-containing heterocyclic system), substitutions at the C-6 position were found to be crucial for activity against certain kinases. mdpi.com Similarly, for some quinoline derivatives, an aniline (B41778) group at C-4, aminoacrylamide substituents at C-6, a cyano group at C-3, and alkoxy groups at C-7 have been identified as important for optimal cytotoxic activity. researchgate.net

Bioisosteric Replacement: Replacing parts of the quinoline ring with bioisosteres can lead to improved properties. For instance, replacing the quinoline ring with a quinazoline (B50416) scaffold has been explored to investigate the impact of altered electron density distribution on kinase inhibitory activity. nih.gov In one study, a quinazoline derivative showed weaker anticancer activity compared to its quinoline counterpart, suggesting that the electron density of the quinoline ring was important for maintaining a key hydrogen bond with a methionine residue in the target kinase. nih.gov

The following table summarizes the impact of various substituents on the quinoline ring based on studies of related compounds.

Modification on Quinoline RingObserved Effect on Biological ActivityReference
Aniline group at C-4Important for optimal cytotoxic activity in some series. researchgate.net
Aminoacrylamide at C-6Plays an important role in optimal activity for certain derivatives. researchgate.net
Cyano group at C-3Can be crucial for the activity of some quinoline-based inhibitors. researchgate.net
Alkoxy groups at C-7Important for optimal activity in some anticancer quinolines. researchgate.net
Replacement with QuinazolineCan lead to a decrease in activity due to altered electron density. nih.gov

Linker Length: The length of the alkyl chain can influence the molecule's flexibility and its ability to span the distance between two binding sites on a target protein. Studies on umbelliferone-8-hydroxyquinoline derivatives have shown that a longer carbon spacer (four carbons) can lead to better antifungal activity compared to a shorter spacer (two carbons), likely due to increased molecular flexibility. acs.org In another study on morpholine-bearing quinoline derivatives, a shorter two-methylene linker between the quinoline and morpholine (B109124) moieties resulted in better inhibition of acetylcholinesterase (AChE) compared to three- or four-methylene linkers. researchgate.net

Linker Composition: Replacing the ether oxygen in the propoxy linker with other atoms or groups can alter the molecule's electronic properties and hydrogen bonding capacity. For instance, replacing the oxygen atom linking a quinoline ring and a 2-fluorophenyl ring with a nitrogen atom (NH) in a series of anticancer compounds led to a significant decrease in activity. nih.gov This suggests that the oxygen atom may be crucial for maintaining the optimal dihedral angle between the aromatic rings for target binding. nih.gov

The following table illustrates the effects of linker modifications in related quinoline derivatives.

Linker ModificationObserved Effect on Biological ActivityReference
Increased Alkyl Chain LengthCan enhance activity by increasing molecular flexibility. acs.org
Decreased Alkyl Chain LengthMay be optimal for fitting into specific binding pockets. researchgate.net
Replacement of Ether Oxygen with NHCan significantly decrease activity by altering molecular conformation. nih.gov

The 2-fluorophenoxy moiety is another critical component for modification. The fluorine atom and other potential substituents on the phenyl ring can influence the molecule's electronic properties, lipophilicity, and interactions with the target protein.

Position and Nature of Substituents: The position and electronic nature of substituents on the phenyl ring can dramatically affect biological activity. In a series of 4-(2-fluorophenoxy)quinoline derivatives designed as c-Met kinase inhibitors, the presence of a 2-chloro or 2-trifluoromethyl substituted phenyl group on a linked cinnoline (B1195905) ring was found to be favorable for antitumor activity. nih.gov

Fluorine Substitution: The fluorine atom itself plays a significant role. Its high electronegativity can influence the acidity of nearby protons and create favorable electrostatic interactions with the target. Furthermore, replacing a hydrogen atom with fluorine can block metabolic oxidation at that position, thereby improving the compound's pharmacokinetic profile. nih.gov

The table below provides examples of how substituent variations on a phenoxy moiety can impact the activity of quinoline-based compounds.

Substituent Variation on Phenoxy MoietyObserved Effect on Biological ActivityReference
2-Chloro or 2-Trifluoromethyl on a linked ringFavorable for antitumor activity in a series of c-Met kinase inhibitors. nih.gov
Introduction of a Pyridyl MoietyMitigated the potential for quinone formation in a lead molecule. nih.gov

Development of Quinoline Hybrid Compounds

Molecular hybridization is a powerful strategy in drug design that combines distinct pharmacophores to create a single molecule with potentially enhanced or multiple biological activities. mdpi.com This approach has been successfully applied to quinoline-based compounds to develop novel therapeutic agents.

A notable example of quinoline hybridization is the development of quinoline-thiazolidinone urea (B33335) conjugates. These hybrid compounds have been investigated primarily for their potential as anticancer agents, particularly as kinase inhibitors. nih.gov

In the design of these conjugates, a lead compound, which can be a complex quinoline derivative, undergoes structural optimization. For example, in a study aimed at developing potent anti-colorectal cancer agents, a lead compound (BC2021-104511-15i) was modified by introducing various substituents on a piperidine (B6355638) ring that was part of the larger structure. nih.gov This was based on preliminary SARs indicating that these groups could significantly influence kinase inhibitory activity and water solubility. nih.gov

One of the most potent compounds identified in this study, compound 10a , displayed significant in vitro anticancer activity against COLO 205 cells, being over 90-fold more potent than the established drugs Regorafenib and Fruquintinib. nih.govnih.gov This compound was found to be a dual inhibitor of HGFR (hepatocyte growth factor receptor) and MST1R (macrophage stimulating 1 receptor) kinases. nih.govnih.gov

The structural modifications that led to the enhanced activity of 10a included the introduction of an N-CH2-CO fragment, which was found to be beneficial for both HGFR and MST1R kinase inhibitory activity. nih.gov Docking studies suggested that the carbonyl group of this fragment could form an additional hydrogen bond with a histidine residue (His1094) in the kinase domain, leading to increased activity. nih.gov

The following table presents data for selected quinoline-thiazolidinone urea conjugates from a study on anti-colorectal cancer agents.

CompoundHGFR IC₅₀ (μM)MST1R IC₅₀ (μM)COLO 205 IC₅₀ (μM)Reference
10a 0.110.0450.11 nih.govnih.gov
10i >10.0>10.0>10.0 nih.gov
19 2.81.95.3 nih.gov
Regorafenib >10.0>10.0>10.0 nih.gov
Fruquintinib >10.0>10.0>10.0 nih.gov

Quinoline-Isatin and Quinoline-Resorcinol Hybrids

The molecular hybridization of quinoline with other pharmacologically active moieties like isatin (B1672199) and resorcinol (B1680541) is a strategic approach to develop novel compounds with potentially synergistic or enhanced biological activities. nih.govnih.gov This strategy is rooted in the principle of combining two or more pharmacophores to create a single molecule with improved affinity, efficacy, and selectivity. nih.gov

Quinoline-Isatin Hybrids: Isatin (indole-2,3-dione) is a versatile heterocyclic compound known for a wide array of biological activities, including anticancer properties. nih.gov When hybridized with a quinoline nucleus, the resulting conjugates have demonstrated significant potential, particularly as anticancer agents. nih.govnih.gov The rationale behind creating these hybrids is to leverage the individual biological profiles of both isatin and quinoline to produce a more potent molecule. arabjchem.org

Interactive Table: Anticancer Activity of Quinoline-Isatin Hybrids Below is a table summarizing the inhibitory activity of selected quinoline and isatin derivatives.

CompoundTargetActivity (IC₅₀)Cancer Cell LineActivity (IC₅₀)Reference
Isatin Derivative 13 VEGFR-269.11 nMCaco-2Comparable to Doxorubicin nih.gov
Isatin Derivative 14 VEGFR-285.89 nMCaco-2Comparable to Doxorubicin nih.gov
Quinoline Derivative 7 VEGFR-2137.40 nMVero (Cytotoxicity)440 µM nih.gov
Quinoline Derivative 9 VEGFR-298.53 nMVero (Cytotoxicity)196 µM nih.gov
Sorafenib (Reference) VEGFR-253.65 nM-- nih.gov

Quinoline-Resorcinol Hybrids: Resorcinol-based structures are known for their inhibitory activity against Hsp90 (Heat Shock Protein 90), a molecular chaperone that plays a critical role in the folding and stability of numerous proteins required for tumor cell growth and survival. researchgate.netresearchgate.net The synthesis of quinoline-resorcinol hybrids has been explored as a strategy to target Hsp90. researchgate.netresearchgate.net One approach involves the amide-tethered synthesis, coupling a quinoline amine with a resorcinol-based acid to create the hybrid molecule. researchgate.net These hybrids are designed to inhibit the abnormal cell growth characteristic of cancer by targeting Hsp90. researchgate.net

Quinoline Derivatives with Heterocyclic Fusions

Fusing other heterocyclic rings to the quinoline core is another effective strategy for creating novel chemical entities with diverse pharmacological activities. researchgate.net This approach can significantly alter the electronic and steric properties of the parent molecule, leading to new or enhanced interactions with biological targets.

For example, the fusion of a thiophene (B33073) ring with a quinoline scaffold has been investigated. In one study, a series of thiophene-fused quinoline derivatives were synthesized and evaluated for their anticancer activities. researchgate.net These compounds were tested for their antiproliferative effects and their ability to inhibit various kinases involved in cancer progression. researchgate.netnih.gov Specifically, 4-anilino-3-carboxyamide derivatives with a substituted-thiophene moiety at the C-6 position of the quinoline ring have shown selective inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), with one compound exhibiting an IC₅₀ value of 0.49 μM. nih.gov

Pyrimidoquinolines, which are tricyclic compounds formed by the fusion of a pyrimidine (B1678525) ring with quinoline, have also garnered considerable attention. researchgate.net These fused systems are found in various biologically active natural products and synthetic drugs, exhibiting a range of activities including anticancer and anti-inflammatory effects. researchgate.net

Interactive Table: Activity of Fused Quinoline Derivatives This table presents data on the inhibitory activity of quinoline derivatives fused with other heterocyclic rings.

Fused SystemCompoundTarget/Cell LineActivity (IC₅₀)Reference
Thiophene-Quinoline Compound 47EGFR0.49 µM nih.gov
Thiophene-Quinoline -Topo II, EGFR-TK- researchgate.net
Pyrimidoquinoline -Anticancer, Anti-inflammatory- researchgate.net

Strategies for Improving Potency and Selectivity

A primary goal in drug design is to enhance the potency and selectivity of lead compounds. For quinoline derivatives, several strategies are employed to achieve this, focusing on structure-activity relationships (SAR), rational design, and computational approaches. mdpi.comdntb.gov.uanih.gov

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how specific structural features of a molecule influence its biological activity. nih.gov For quinoline derivatives, SAR analyses have identified key positions on the quinoline ring where modifications can significantly impact potency and selectivity. acs.orgnih.gov For instance, research on 4-aminoquinolines as α2C-adrenoceptor antagonists revealed that a substituent at the 3-position of the quinoline ring is critical for activity. acs.org Similarly, studies on compounds designed to reverse multidrug resistance in cancer have shown that the presence of a quinoline nitrogen atom and a basic nitrogen atom in a linked piperazine (B1678402) ring are important structural features. nih.gov These studies also highlighted that the spatial arrangement of hydrophobic moieties can influence interaction with target proteins like P-glycoprotein. nih.gov

Rational Design and Structural Modifications: Rational drug design involves making targeted synthetic modifications to a scaffold to improve its pharmacological profile. mdpi.com This can include:

Halogenation: Introducing halogen atoms, such as chlorine at the 7-position (as in 7-chloroquinoline), can strengthen interactions with target receptors and alter metabolic profiles. mdpi.comnih.gov

Linker Modification: The nature of the linker connecting the quinoline core to another pharmacophore can significantly affect activity. Incorporating an intermolecular hydrogen-bonding motif in the side chain of 4-aminoquinolines, for example, has been shown to enhance activity against drug-resistant P. falciparum. nih.gov

Substitution Patterns: Altering the substituents around the quinoline core can confer specific properties. researchgate.net For example, electron-withdrawing substituents at position 6 have been proposed to increase the activity of certain quinoline derivatives. researchgate.net

Computational and Advanced Delivery Strategies: Modern drug discovery often integrates computational tools to refine molecular design. mdpi.com Molecular docking and dynamics simulations can predict how a compound will bind to its target, guiding the synthesis of more effective derivatives. nih.gov Furthermore, advanced delivery strategies, such as encapsulating quinoline derivatives in lipid-based or polymeric nanoparticles, are being explored to improve bioavailability, particularly for crossing the blood-brain barrier, and to reduce off-target toxicity. mdpi.com These nanocarrier systems can enable sustained drug release and more targeted delivery to specific tissues. mdpi.com

Future Research Directions in the Field of 8 3 2 Fluorophenoxy Propoxy Quinoline Chemistry

Exploration of Novel Molecular Targets

While the initial development of quinoline-based drugs has focused on established targets, future research will benefit from exploring novel molecular interactions for derivatives of 8-[3-(2-fluorophenoxy)propoxy]quinoline. The versatility of the quinoline (B57606) ring system allows for structural modifications to engage a wide array of biological macromolecules. nih.gov

Research into other quinoline derivatives has revealed several potential avenues for investigation. A functional proteomics approach identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets for certain quinoline drugs. nih.gov Similarly, structural analogs have been designed and synthesized to act as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer. nih.gov Further studies have shown that modifications to the quinoline structure can yield compounds that inhibit butyrylcholinesterase (BChE), an enzyme relevant in neurodegenerative diseases like Alzheimer's. umsha.ac.ir Other identified targets for novel quinolinones include phosphatidylinositol 3-kinase (PI3Kα) and ATP synthase, which are crucial for cancer cell signaling and mycobacterial energy metabolism, respectively. nih.govmdpi.com

Future work should involve the rational design and synthesis of analogs of this compound. These new compounds could be screened against a panel of emerging targets, including various kinases, metabolic enzymes, and protein-protein interactions, to uncover new therapeutic applications.

Development of Advanced Synthetic Routes

The efficiency and versatility of synthetic chemistry are paramount to exploring the full potential of the this compound scaffold. While classical methods for quinoline synthesis are well-established, modern synthetic chemistry offers advanced routes that can provide higher yields, greater molecular diversity, and improved sustainability. researchgate.net

Recent advancements include the development of general synthetic routes for 8-substituted quinoline-linked sulfonamides and the creation of functionalized aminoquinolines via novel intermediates. researchgate.netnih.gov One-pot, three-component methods, such as the Doebner synthesis, have been successfully employed to create libraries of iodo-quinoline derivatives, demonstrating a capacity for rapid and efficient production. nih.gov Furthermore, green chemistry approaches, including multicomponent reactions in eco-friendly solvents and microwave-assisted synthesis, are becoming increasingly important for reducing the environmental impact of chemical production. researchgate.net

Applying these advanced methodologies to the synthesis of this compound and its derivatives could streamline the production of compound libraries for biological screening. For instance, developing a robust one-pot reaction or a flow chemistry process would accelerate the synthesis-test cycle, enabling faster identification of lead compounds. The synthesis of hybrid molecules, such as quinoline-sulfonamide complexes, also represents a promising strategy for developing agents with novel or multiple functions. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. springernature.com These computational tools can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of novel chemical entities, thereby reducing the time and cost associated with drug development. semanticscholar.org

For the this compound scaffold, AI and ML can be applied in several ways. Graph neural networks, a type of deep learning model, can learn feature representations directly from molecular structures to predict their properties, a process known as virtual screening. youtube.com This allows for the rapid in silico evaluation of thousands of potential derivatives against various biological targets. semanticscholar.orgyoutube.com

Furthermore, AI can be used for de novo drug design, where algorithms generate entirely new molecular structures optimized for a specific biological activity. springernature.comyoutube.com By providing the model with the this compound scaffold as a starting point, researchers can generate novel derivatives with a high probability of success. These computational models can also predict oral toxicity and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize the most promising candidates for synthesis and experimental testing. semanticscholar.org

Elucidation of Resistance Mechanisms and Overcoming Strategies

A significant challenge in the development of new therapeutic agents, particularly antimicrobials, is the emergence of drug resistance. mdpi.comnih.gov As derivatives of this compound are investigated for activities against pathogens like bacteria, fungi, or parasites, it is crucial to proactively study and address potential resistance mechanisms. nih.govnih.gov

Future research should include laboratory evolution studies where microorganisms are exposed to sub-lethal concentrations of the compound to select for resistant strains. Whole-genome sequencing of these resistant organisms can then identify the genetic mutations responsible for conferring resistance. Understanding these mechanisms—whether they involve target modification, increased drug efflux, or enzymatic inactivation—is the first step toward designing second-generation compounds that can overcome them.

Strategies to combat resistance could involve designing hybrid molecules that have multiple mechanisms of action. For example, conjugating the quinoline moiety to another pharmacophore could create a compound that is less susceptible to resistance. The development of hybrid quinoline-sulfonamide complexes is one such approach. mdpi.com Another strategy is to identify compounds that can be used in combination therapy to create a synergistic effect and reduce the likelihood of resistance developing.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assigns proton environments (e.g., quinoline aromatic protons at δ 8.5–9.0 ppm, fluorophenoxy protons at δ 6.8–7.2 ppm) and verifies substituent positions.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected for C₂₀H₁₇FNO₃).
  • HPLC : Assesses purity (>95%) and identifies residual starting materials .

How can X-ray crystallography provide insights into the molecular conformation of this compound?

Advanced
X-ray crystallography reveals:

  • Torsional angles : Between the quinoline core and propoxy linker, influencing steric interactions.
  • Non-covalent interactions : C–F⋯π or hydrogen bonds (e.g., N–H⋯N) that stabilize the crystal lattice, as observed in related 8-substituted quinolines .
  • Disorder analysis : For flexible substituents (e.g., trifluoromethyl groups), refining site-occupancy factors ensures structural accuracy .

What in vitro assays are suitable for preliminary evaluation of its bioactivity?

Q. Basic

  • Receptor binding assays : Screen for β-adrenergic receptor affinity using radiolabeled ligands (e.g., [³H]-CGP-12177).
  • Enzyme inhibition studies : Test against kinases (e.g., VEGFR-2) via fluorescence-based assays.
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Q. Advanced

  • Substituent variation : Modify the fluorophenoxy group (e.g., para- vs. ortho-substitution) or propoxy chain length.
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction sites.
  • Biological validation : Compare IC₅₀ values across derivatives in enzyme inhibition assays to correlate structural changes with activity .

What factors influence the hydrolytic stability of the propoxy linker in physiological conditions?

Q. Basic

  • pH dependency : The linker is stable at neutral pH but degrades under alkaline conditions (pH >10) via SN2 mechanisms.
  • Temperature : Hydrolysis accelerates at 37°C (physiological temperature), necessitating stability studies in buffer solutions (pH 7.4) .

How can molecular docking simulations predict target interactions for this compound?

Q. Advanced

  • Protein preparation : Use crystal structures (e.g., β₁-adrenergic receptor, PDB: 2VT4) and optimize hydrogen-bonding networks.
  • Ligand flexibility : Apply induced-fit docking to account for conformational changes in the propoxy chain.
  • Binding energy scoring : Compare ΔG values to prioritize high-affinity candidates for experimental validation .

What safety precautions are necessary when handling this compound?

Q. Basic

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Waste disposal : Follow protocols for halogenated organic compounds (e.g., incineration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.